molecular formula C20H14N2 B13139730 2,4-Diphenyl-1,7-naphthyridine

2,4-Diphenyl-1,7-naphthyridine

Cat. No.: B13139730
M. Wt: 282.3 g/mol
InChI Key: DJLDFIMOYVBLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with phenyl groups attached at the 2 and 4 positions, making it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-1,7-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a catalyst can lead to the formation of the naphthyridine core. The reaction conditions typically involve heating the mixture in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as multicomponent reactions or metal-catalyzed cyclizations. These methods are designed to maximize yield and minimize by-products, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthyridine-2,4-dione, while reduction can yield 2,4-diphenyl-1,7-dihydronaphthyridine .

Scientific Research Applications

2,4-Diphenyl-1,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique properties. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research, as it can inhibit DNA replication and transcription .

Comparison with Similar Compounds

2,4-Diphenyl-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

2,4-diphenyl-1,7-naphthyridine

InChI

InChI=1S/C20H14N2/c1-3-7-15(8-4-1)18-13-19(16-9-5-2-6-10-16)22-20-14-21-12-11-17(18)20/h1-14H

InChI Key

DJLDFIMOYVBLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.